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molecular formula C12H12N2O2 B8280712 3-(4-Phenylimidazol-1-yl)propionic acid

3-(4-Phenylimidazol-1-yl)propionic acid

Cat. No. B8280712
M. Wt: 216.24 g/mol
InChI Key: WKFPBOOZXKFGPP-UHFFFAOYSA-N
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Patent
US08492384B2

Procedure details

3-(4-phenylimidazol-1-yl)propionic acid ethyl ester (2.442 g, 10 mmol) was dissolved in 50 mL of ethanol, added with 0.5N-NaOH (20 mL) and then stirred at room temperature. Initiation and termination of the reaction was confirmed with TLC (EtOAc). Upon completion of the reaction, ethanol was removed by distillation under reduced pressure to obtain the target compound.
Name
3-(4-phenylimidazol-1-yl)propionic acid ethyl ester
Quantity
2.442 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][CH2:6][N:7]1[CH:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:9]=[CH:8]1)C.[OH-].[Na+].CCOC(C)=O>C(O)C>[C:12]1([C:10]2[N:9]=[CH:8][N:7]([CH2:6][CH2:5][C:4]([OH:18])=[O:3])[CH:11]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
3-(4-phenylimidazol-1-yl)propionic acid ethyl ester
Quantity
2.442 g
Type
reactant
Smiles
C(C)OC(CCN1C=NC(=C1)C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the target compound

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=1N=CN(C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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